molecular formula C4H7NO B1618619 2-Ethoxyacetonitrile CAS No. 62957-60-2

2-Ethoxyacetonitrile

Cat. No.: B1618619
CAS No.: 62957-60-2
M. Wt: 85.1 g/mol
InChI Key: WPYUCWSMVJJWFI-UHFFFAOYSA-N
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Description

2-Ethoxyacetonitrile is an organic compound with the molecular formula C4H7NO. It is a colorless liquid with a faint, sweet odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethoxyacetonitrile involves the reaction of ethyl chloroacetate with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. Another method involves the reaction of ethyl bromoacetate with sodium cyanide under similar conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with enhanced safety measures and waste management protocols .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxyacetonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethoxyacetonitrile involves its reactivity with various nucleophiles and electrophiles. It can act as a precursor to more complex molecules through nucleophilic substitution and addition reactions. The nitrile group (-CN) is particularly reactive, allowing for the formation of a wide range of derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxyacetonitrile is unique due to its ethoxy group, which imparts different reactivity and physical properties compared to simpler nitriles. This makes it particularly useful in specific synthetic applications where the ethoxy group can participate in further reactions .

Properties

IUPAC Name

2-ethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-6-4-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYUCWSMVJJWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212157
Record name Ethoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62957-60-2
Record name Ethoxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062957602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxyacetonitrile
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2-Ethoxyacetonitrile
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2-Ethoxyacetonitrile
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2-Ethoxyacetonitrile
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2-Ethoxyacetonitrile
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